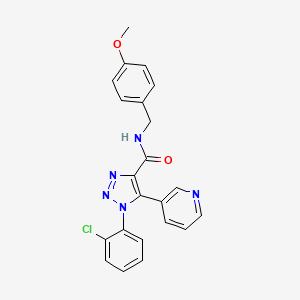

1-(2-chlorophenyl)-N-(4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(2-chlorophenyl)-N-(4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a 1,2,3-triazole derivative featuring a 2-chlorophenyl group at position 1, a pyridin-3-yl substituent at position 5, and a 4-methoxybenzyl carboxamide moiety at position 4. This scaffold is structurally analogous to compounds with demonstrated biological activity, particularly in oncology and enzyme inhibition (e.g., c-Met and Hsp90 targets) . The triazole core and substituent diversity enable tunable electronic, steric, and pharmacokinetic properties, making it a promising candidate for therapeutic development.

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O2/c1-30-17-10-8-15(9-11-17)13-25-22(29)20-21(16-5-4-12-24-14-16)28(27-26-20)19-7-3-2-6-18(19)23/h2-12,14H,13H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVXCCXBOOFHOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-N-(4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

-

Formation of the Triazole Ring:

Starting Materials: 2-chlorophenyl azide and 3-pyridyl acetylene.

Reaction Conditions: The azide and acetylene undergo a 1,3-dipolar cycloaddition reaction, often catalyzed by copper(I) salts, to form the 1,2,3-triazole ring.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chlorophenyl)-N-(4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The nitro group (if present) can be reduced to an amine.

Biological Activity

1-(2-chlorophenyl)-N-(4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1326835-35-1) is a synthetic compound that belongs to the class of 1,2,3-triazoles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

The compound features a triazole ring which is known for its biological significance. Its structure can be summarized as follows:

| Component | Details |

|---|---|

| Molecular Formula | C22H18ClN5O2 |

| Molecular Weight | 423.85 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Cell Proliferation Inhibition : The compound has demonstrated significant antiproliferative activity against several cancer cell lines. For instance, it exhibited an IC50 value of 0.43 µM against HCT116 colorectal cancer cells, indicating a potent ability to inhibit cell growth compared to control compounds .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and modulation of cell cycle progression. Specifically, it has been shown to increase reactive oxygen species (ROS) levels leading to mitochondrial dysfunction and subsequent activation of apoptotic pathways .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity:

- Antibacterial Efficacy : The triazole structure enhances the compound's ability to combat bacterial infections. Preliminary assessments indicate effectiveness against various strains with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 1: Anticancer Evaluation

A study conducted by Wei et al. (2019) explored the effects of various 1,2,3-triazole derivatives on cancer cell lines. The specific derivative containing the triazole moiety demonstrated superior cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 1.5 µM. Mechanistic studies revealed that this derivative could effectively inhibit colony formation and migration through Wnt signaling pathways .

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of triazole hybrids, including our compound of interest. Results indicated that compounds with similar structures exhibited MIC values as low as 0.0063 μmol/mL against E. coli, showcasing their potential as effective antibacterial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with key analogues:

Functional Group Impact

- Pyridinyl Position: The pyridin-3-yl group (target) vs.

- Carboxamide vs.

- Substituent Electronic Effects : The 4-methoxybenzyl group is less electron-withdrawing than halogenated benzyl groups (e.g., in ), which may influence binding to hydrophobic enzyme pockets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-chlorophenyl)-N-(4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?

- Methodological Answer : The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

- Step 1 : Preparation of the azide precursor (e.g., 2-chlorophenyl azide) and alkyne (e.g., 4-methoxybenzyl propargyl carboxamide).

- Step 2 : Cycloaddition using CuI (5 mol%) in DMSO at 60°C for 12 hours .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallization from ethanol.

- Yield Optimization : Reaction time, temperature, and solvent polarity (e.g., acetonitrile vs. DMSO) critically affect yield (typical yield: 65–75%) .

Q. What standard characterization techniques are used to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR (DMSO-d6) to verify substituent positions (e.g., methoxybenzyl protons at δ 3.75 ppm, pyridin-3-yl protons at δ 8.50–8.90 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (calculated for CHClNO: 419.11 g/mol; observed: 419.09) .

- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .

Q. How do solubility and stability impact experimental design for this compound?

- Methodological Answer :

- Solubility : Soluble in DMSO (≥50 mg/mL), sparingly soluble in water. For biological assays, prepare stock solutions in DMSO and dilute in PBS (final DMSO ≤1%) .

- Stability : Stable at −20°C for 6 months. Degradation occurs under UV light (λ > 300 nm); store in amber vials .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Analysis : Use a wide concentration range (e.g., 1 nM–100 µM) to identify false negatives from narrow testing windows .

- Assay Validation : Compare results across orthogonal assays (e.g., fluorescence-based vs. radioligand binding for receptor affinity). For example, IC discrepancies may arise from non-specific binding in fluorescence assays .

- Structural Confirmation : Re-characterize batches via NMR/MS to rule out batch-to-batch variability in substituent positions .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent Modulation :

- Triazole Ring Substitution : Pyridin-3-yl at position 5 improves water solubility vs. phenyl (logP: 2.8 vs. 3.5) .

Q. What computational tools predict binding modes or pharmacokinetic properties?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with CB1 receptor (PDB: 5TGZ) to model interactions. Key residues: Lys192 (hydrogen bond with triazole), Phe177 (π-π stacking with pyridin-3-yl) .

- ADMET Prediction : SwissADME predicts moderate blood-brain barrier penetration (BBB score: 0.55) and CYP3A4 inhibition risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.